8-(Prop-2-yn-1-ylsulfanyl)quinoline
Description
Properties
CAS No. |
66486-99-5 |
|---|---|
Molecular Formula |
C12H9NS |
Molecular Weight |
199.27g/mol |
IUPAC Name |
8-prop-2-ynylsulfanylquinoline |
InChI |
InChI=1S/C12H9NS/c1-2-9-14-11-7-3-5-10-6-4-8-13-12(10)11/h1,3-8H,9H2 |
InChI Key |
KJBHNUVPYJEVND-UHFFFAOYSA-N |
SMILES |
C#CCSC1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
C#CCSC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
- 8-TSQ (8-(p-Toluenesulfonylamino)-quinoline): Contains a sulfonamide group at the 8-position, enhancing hydrogen-bonding capacity. Used in diabetes induction studies via chelation .
- 8-AzaBINOL Derivatives (e.g., 8-(naphth-1-yl)quinoline): Substituted with aryl groups, enabling π-stacking interactions. Exhibits antiviral activity against HIV-1 (4–9 µM efficacy) .
- 2-Sulfonylquinolines: Sulfonyl groups at the 2-position confer distinct electronic effects and serve as building blocks for complex molecules .
- Piperazine-Substituted Quinolines (e.g., 8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline): Piperazine moieties enhance solubility and receptor binding, common in CNS-targeting drugs .
Table 1: Structural Comparison
| Compound | Substituent Position/Group | Key Functional Features |
|---|---|---|
| 8-(Prop-2-yn-1-ylsulfanyl)quinoline | 8-S-(CH₂-C≡CH) | Propargylsulfanyl, potential thiol reactivity |
| 8-TSQ | 8-SO₂NH-(p-tolyl) | Sulfonamide, chelating agent |
| 8-(Naphth-1-yl)quinoline | 8-aryl (naphthyl) | Aromatic stacking, antiviral |
| 2-Sulfonylquinoline | 2-SO₂R | Electrophilic sulfonyl group |
| 8-(Piperazin-1-yl)quinoline | 8-SO₂-(piperazine) | Basic piperazine, improved solubility |
Physical and Optical Properties
- This compound: Limited data; propargyl groups may enhance fluorescence via conjugation.
- Benzoimidazolylquinolines (e.g., 8-(2-methoxyphenyl)quinoline): Exhibit strong fluorescence due to extended π-systems .
Preparation Methods
Classical Skraup Reaction
In the traditional Skraup synthesis, aniline reacts with glycerol under sulfuric acid catalysis. Dehydration of glycerol generates acrolein in situ, which undergoes Michael addition with aniline, followed by cyclization and oxidation to yield quinoline. For 8-substituted quinolines, the use of ortho-substituted anilines is critical. For example:
Adaptation for 8-(Prop-2-yn-1-ylsulfanyl)quinoline :
-
Starting Material : 2-Aminothiophenol or 2-amino-5-mercaptoaniline could serve as the aniline precursor to introduce sulfur at the 8-position.
-
Cyclization : React with acrolein in mineral oil (e.g., vacuum gas oil) at 100–200°C using dodecylbenzenesulfonic acid (1–7 wt%) as a catalyst.
-
Oxidation : Post-cyclization oxidation with nitrobenzene or FeCl₃ converts dihydroquinoline intermediates to the aromatic system.
Table 1 : Skraup Reaction Conditions for Substituted Quinolines
Friedlander Condensation for Functionalized Quinolines
The Friedlander synthesis involves acid- or base-catalyzed condensation of ortho-aminoaryl carbonyl compounds with ketones. This method allows precise control over substitution patterns.
Mechanistic Pathway
-
Schiff Base Formation : Reaction of ortho-aminobenzaldehyde with a ketone (e.g., ethyl acetoacetate) forms a Schiff base.
-
Cyclization : Intramolecular aldol condensation yields the quinoline framework.
Example :
Adaptation for Target Compound :
-
Use ortho-aminoaryl aldehydes with pre-installed thiol groups (e.g., 2-amino-5-mercaptobenzaldehyde) and propargyl ketones to introduce the propynylsulfanyl moiety during cyclization.
Post-Synthetic Functionalization Strategies
Thiol-Alkyne Coupling
Quinoline thiols can undergo nucleophilic substitution with propargyl halides:
Optimization Considerations :
-
Base : K₂CO₃ or Et₃N in DMF or THF.
-
Temperature : 50–80°C for 12–24 hours.
-
Yield : ~60–75% (based on analogous thiol-alkylation reactions).
Catalytic and Solvent Systems
Mineral Oil as Reaction Medium
The patent US4617395A highlights the use of high-boiling mineral oils (e.g., vacuum gas oil) to improve heat transfer and reduce side reactions. Key advantages include:
-
Reusability : Spent oil can be combusted, minimizing waste.
-
Catalyst Compatibility : Sulfonic acids (e.g., dodecylbenzenesulfonic acid) remain soluble, enhancing cyclization efficiency.
Table 2 : Catalyst Performance in Mineral Oil
| Catalyst | Concentration (wt%) | Temperature (°C) | Quinoline Yield (%) |
|---|---|---|---|
| Dodecylbenzenesulfonic acid | 5 | 150–200 | 76 |
| H₂SO₄ | 10 | 180 | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
